molecular formula C16H13ClN4OS B2498510 {[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile CAS No. 1105240-44-5

{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile

Cat. No.: B2498510
CAS No.: 1105240-44-5
M. Wt: 344.82
InChI Key: MKYYHEHSCPKMTH-UHFFFAOYSA-N
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Description

{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile is a useful research compound. Its molecular formula is C16H13ClN4OS and its molecular weight is 344.82. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antioxidant Activity : A study by El‐Mekabaty (2015) involved using a similar compound, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, as a key intermediate for synthesizing heterocycles like pyrazoles, pyridine, tetrazole, thiazoles, and chromene, which showed antioxidant activity nearly equal to ascorbic acid El‐Mekabaty, 2015.

  • Fluorescent Sensor for Zinc Ion : Gong et al. (2011) synthesized a novel pyrazoline derivative, closely related to the compound , for the selective determination of Zn2+ ion. This sensor showed high selectivity and a low detection limit Gong et al., 2011.

  • Molecular Docking and Antimicrobial Activity : Flefel et al. (2018) conducted a study involving the synthesis of pyridine and fused pyridine derivatives, starting from a similar compound. These compounds were subjected to molecular docking screenings and exhibited antimicrobial and antioxidant activity Flefel et al., 2018.

  • Antitumor and Antimicrobial Activities : El-Borai et al. (2012) synthesized pyrazolo[3,4-b]pyridine derivatives, closely related to the compound , and screened them for antibacterial and antifungal activity, with some showing significant antitumor activity El-Borai et al., 2012.

  • Green Synthesis of Pyrano[2,3-c]-Pyrazoles : Al-Matar et al. (2010) presented a solvent-free synthesis approach for Pyrano[2,3-c]pyrazoles, which are structurally related to the compound of interest. This approach highlights the importance of environmentally friendly synthesis methods in medicinal chemistry Al-Matar et al., 2010.

  • Corrosion Inhibition Effect : A study by Sudheer and Quraishi (2015) explored the corrosion inhibition effect of aryl pyrazole pyridine derivatives on copper. This research indicates potential applications of similar compounds in protecting materials against corrosion Sudheer & Quraishi, 2015.

Properties

IUPAC Name

2-[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c1-2-22-15-4-3-11(9-12(15)17)13-10-14-16(23-8-5-18)19-6-7-21(14)20-13/h3-4,6-7,9-10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYYHEHSCPKMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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